メチル-d3 トリフレート

概要

説明

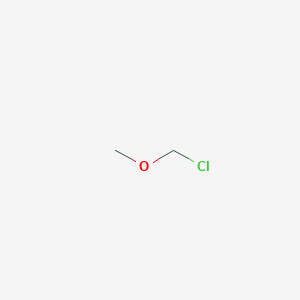

Methyl-d3 triflate, also known as methyl trifluoromethanesulfonate, is a compound that has been extensively studied due to its importance in various chemical reactions and applications. It is particularly valuable in the pharmaceutical industry for the incorporation of deuterium atoms into organic molecules, which is useful for tracing drug molecules without significantly altering their structure or function .

Synthesis Analysis

The synthesis of methyl-d3 triflate analogs has been achieved through various methods. A robust d3-methylating agent, DMTT, was developed to selectively d3-methylate complex molecules with high-level deuterium incorporation . Additionally, methyl trifluoromethanethiosulfonate, a thiosulfonate derivative, was synthesized and characterized, providing insights into the reactivity-structure connection of related compounds . Electrochemical deuteration has also been reported as a method to convert aromatic trifluoromethyl groups to methyl-d3 groups using deuterium water .

Molecular Structure Analysis

The molecular structure of methyl triflate has been investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation with specific dihedral angles . Theoretical and experimental studies have also been conducted on related compounds, such as methyl trifluoromethanethiosulfonate, to understand the conformational preferences and the role of electron delocalization in their reactivity .

Chemical Reactions Analysis

Methyl triflate has been compared with methyl iodide as a labeled precursor in the synthesis of PET radioligands, demonstrating its compatibility with low concentrations of aqueous sodium hydroxide for 11C-methylation of amide and thiol functions . The compound has also been used in the facile formation of 2,5-anhydro sugars by ring contraction in methyl hexopyranoside 2-triflates under conditions of nucleophilic displacement .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl triflate and its derivatives have been characterized through various spectroscopic methods, including NMR and vibrational spectroscopy . Methylsulphur trifluoride, a related compound, has been synthesized and characterized, displaying properties similar to SF4 and functioning as a fluoride ion donor . Transition metal complexes with methyl triflate have also been synthesized, providing insights into the reactivity and coordination behavior of these compounds .

科学的研究の応用

有機合成におけるメチル化試薬

メチル-d3 トリフレートは、有機化合物の合成における強力なメチル化試薬として使用されます . メチル基を分子に導入するため使用され、これにより分子の特性と反応性が大幅に変化する可能性があります。

ラベル化試薬

メチル-d3 トリフレートは、タンパク質、核酸、炭水化物などのさまざまな化合物に対するラベル化試薬として広く使用されてきました . ラベル化された化合物は、質量分析の適用により、検出と定量が容易です .

質量分析

メチル-d3 トリフレートの作用機構は、標的化合物中の水素原子を重水素原子に置換することです . このラベル化プロセスは、化合物の化学的および物理的特性にほとんど影響を与えませんが、原子質量単位が3つ増加します . この微妙な変化により、質量分析によるラベル化された化合物の効果的な検出と定量が可能です .

トリフレートイオン液体の合成

これらのイオン液体は、化学反応の溶媒として、および電気化学デバイスにおいて、幅広い用途があります .

研究開発

メチル-d3 トリフレートは、その独特の特性により、研究開発ラボで頻繁に使用されます。 反応機構の研究、新しい合成方法の開発、新しい化合物の合成に使用されます .

同位体標識

メチル-d3 トリフレートは、化学および生化学研究で使用される同位体標識に使用されます。 同位体標識は、分子内の1つ以上の原子を、同じ化学元素の原子ですが異なる同位体で置換することを含みます

作用機序

Target of Action

Methyl-d3 triflate, also known as Methyl-d3 trifluoromethane sulfonate, is a methylating reagent used in synthetic preparations of organic compounds . Its primary targets are organic compounds that require methylation, including diverse compounds such as proteins, nucleic acids, and carbohydrates .

Mode of Action

The mechanism of action of Methyl-d3 triflate involves the substitution of a hydrogen atom with a deuterium atom within the target compound . This labeling process leaves the chemical and physical properties of the compound largely unaffected, but it results in an increase of three atomic mass units . This subtle alteration allows for effective detection and quantification of the labeled compound via mass spectrometry, facilitating valuable insights in scientific research .

Result of Action

The primary result of Methyl-d3 triflate’s action is the methylation of target compounds, which can facilitate their detection and quantification via mass spectrometry . This can provide valuable insights in scientific research, particularly in the study of the target compounds’ roles and functions in various biological processes.

Action Environment

The efficacy and stability of Methyl-d3 triflate can be influenced by various environmental factors. For instance, it’s recommended to be stored at a temperature of 2-8°C , suggesting that temperature can affect its stability Furthermore, its reactivity may be influenced by the pH and the presence of other chemicals in the reaction environment.

Safety and Hazards

Thermal decomposition can lead to the release of irritating gases and vapors. The product causes burns of eyes, skin, and mucous membranes. It is flammable, and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .

将来の方向性

Metal triflates have shown a large variety of possibilities as catalysts in organic reactions. Some selected examples of their catalytic activity, in particular in C−O and C−C bond formation are presented . This suggests that Methyl-d3 triflate could potentially be used in a wide range of organic reactions in the future.

特性

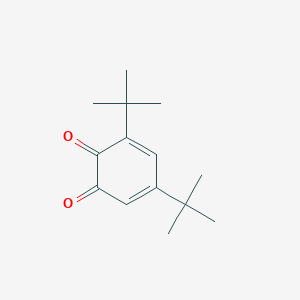

IUPAC Name |

trideuteriomethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDBPQYVWXNSJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583675 | |

| Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73900-07-9 | |

| Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73900-07-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)